molecular formula C20H20N4O5S B11511091 N-[5-Carbamoylmethyl-3-(4-methoxy-phenyl)-4-oxo-2-thioxo-imidazolidin-1-yl]-4-methoxy-benzamide

N-[5-Carbamoylmethyl-3-(4-methoxy-phenyl)-4-oxo-2-thioxo-imidazolidin-1-yl]-4-methoxy-benzamide

Cat. No.: B11511091
M. Wt: 428.5 g/mol
InChI Key: ORBPCFPMMVNBFL-UHFFFAOYSA-N
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Description

N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE is a complex organic compound characterized by its unique imidazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of substituted phenyl isocyanates with carbamoyl chlorides under controlled conditions . The reaction is often catalyzed by transition metals such as copper or zirconium to enhance yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process might include the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-CARBAMOYLMETHYL-4-METHYL-BENZAMIDE
  • N-CARBAMOYLMETHYL-4-ETHOXY-BENZAMIDE

Uniqueness

N-[5-(CARBAMOYLMETHYL)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHOXYBENZAMIDE is unique due to its imidazolidinone core structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H20N4O5S/c1-28-14-7-3-12(4-8-14)18(26)22-24-16(11-17(21)25)19(27)23(20(24)30)13-5-9-15(29-2)10-6-13/h3-10,16H,11H2,1-2H3,(H2,21,25)(H,22,26)

InChI Key

ORBPCFPMMVNBFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C(C(=O)N(C2=S)C3=CC=C(C=C3)OC)CC(=O)N

Origin of Product

United States

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